Technical Whitepaper: Physicochemical Profiling & Application of 4-(Difluoromethoxy)cyclohexan-1-amine
Technical Whitepaper: Physicochemical Profiling & Application of 4-(Difluoromethoxy)cyclohexan-1-amine
Executive Summary
This technical guide provides a comprehensive analysis of 4-(Difluoromethoxy)cyclohexan-1-amine , a specialized aliphatic amine building block increasingly utilized in modern medicinal chemistry. Unlike traditional methoxy or trifluoromethoxy substituents, the difluoromethoxy (-OCF₂H) moiety functions as a lipophilic hydrogen bond donor . This unique physicochemical duality allows researchers to modulate lipophilicity (LogP) while retaining critical hydrogen bonding interactions, often resulting in improved metabolic stability and membrane permeability.
Chemical Identity & Stereochemistry[1]
The compound exists as two stereoisomers (cis and trans), defined by the relative orientation of the amine (-NH₂) and difluoromethoxy (-OCF₂H) groups on the cyclohexane ring.
| Property | Data |
| IUPAC Name | 4-(Difluoromethoxy)cyclohexan-1-amine |
| Molecular Formula | C₇H₁₃F₂NO |
| Molecular Weight | 165.18 g/mol |
| General CAS | Varies by isomer/salt (e.g., HCl salt forms) |
| SMILES | NC1CCC(OC(F)F)CC1 |
| Key Functional Group | Difluoromethoxy (-OCF₂H) |
Stereochemical Considerations
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Trans-Isomer: Thermodynamically favored (diequatorial conformation). Often preferred in drug design for rigidifying the scaffold.
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Cis-Isomer: Axial-equatorial conformation. Typically isolated via specific reductive amination conditions or separation of diastereomers.
Physicochemical Profile
The strategic value of 4-(difluoromethoxy)cyclohexan-1-amine lies in the specific electronic and steric properties of the -OCF₂H group.
Key Parameters Table[2][3][4][5]
| Parameter | Value (Approx.) | Context |
| LogP (Neutral) | 0.8 – 1.2 | More lipophilic than -OCH₃, less than -OCF₃. |
| pKa (Amine) | 10.2 – 10.5 | Comparable to cyclohexylamine; slight inductive lowering by F atoms. |
| H-Bond Donors | 2 (Amine) + 1 (OCF₂H) | The C-H bond in OCF₂H is sufficiently acidic to donate H-bonds. |
| H-Bond Acceptors | 2 (N, O) | Fluorine atoms reduce the basicity of the oxygen lone pairs. |
| TPSA | ~35 Ų | Favorable for CNS penetration. |
The "Lipophilic Hydrogen Bond Donor" Effect
The difluoromethoxy group is a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity. The electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom acidic enough to act as a weak hydrogen bond donor.
Mechanistic Impact:
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Metabolic Stability: The C-F bonds block the O-dealkylation metabolic pathway common to methoxy groups.
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Permeability: Increased lipophilicity facilitates passive transport across cell membranes.
Synthetic Methodology
The synthesis of 4-(difluoromethoxy)cyclohexan-1-amine typically proceeds via the intermediate 4-(difluoromethoxy)cyclohexanone . This route allows for the control of stereochemistry during the final reductive amination step.
Synthetic Pathway Diagram[6][7]
Caption: Step-wise synthesis from protected alcohol to final amine via reductive amination.
Detailed Protocol: Reductive Amination
Objective: Conversion of 4-(difluoromethoxy)cyclohexanone to the amine.
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Reagents:
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Substrate: 4-(Difluoromethoxy)cyclohexanone (1.0 eq)
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Ammonium Acetate (10.0 eq)
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Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
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Solvent: Methanol (anhydrous)
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Procedure:
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Step A: Dissolve the ketone and ammonium acetate in methanol. Stir at room temperature for 2 hours to form the imine intermediate.
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Step B: Cool the solution to 0°C. Carefully add NaBH₃CN in portions.
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Step C: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
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Step D (Workup): Quench with 1N HCl (to decompose excess hydride and protonate the amine). Adjust pH to >10 using NaOH. Extract with Dichloromethane (DCM).
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Step E (Purification): The crude amine can be purified via column chromatography (DCM/MeOH/NH₃) or crystallized as a hydrochloride salt.
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Stereocontrol Note: Using bulky reducing agents (e.g., L-Selectride) on the pre-formed imine can favor the cis-isomer, whereas thermodynamic equilibration typically favors the trans-isomer.
Applications in Drug Discovery[8][9]
This building block is primarily used to optimize lead compounds in the hit-to-lead phase.
Bioisosteric Replacement Logic
Caption: Decision matrix for substituting oxygen-containing groups to tune drug properties.
Case Study Context: Kinase Inhibitors
In the development of kinase inhibitors (e.g., JAK or DYRK1A inhibitors), the 4-(difluoromethoxy)cyclohexyl moiety is often employed to occupy hydrophobic pockets while maintaining a specific hydrogen bond with the protein backbone via the ether oxygen or the acidic C-H of the OCF₂H group. The cyclohexane ring provides a rigid spacer that directs the amine pharmacophore into the active site.
Safety & Handling
Hazard Classification:
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GHS Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Specific Handling Protocols:
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines readily absorb CO₂ from the air to form carbamates.
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Stability: The difluoromethoxy group is generally stable to basic and nucleophilic conditions but can be sensitive to extremely strong Lewis acids at elevated temperatures.
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Fluoride Safety: While the C-F bond is strong, combustion or harsh acidic decomposition can release HF. Standard HF safety protocols (calcium gluconate availability) should be observed during disposal or high-temperature processing.
References
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Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link
- Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Review.
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PubChem Compound Summary. "1-(Aminomethyl)-4,4-difluorocyclohexan-1-ol" (Structural Analog Reference). National Center for Biotechnology Information. Link
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
